N-methyl-N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine
Description
This compound is a nitrogen-rich heterocyclic molecule featuring a pyridine core substituted with a trifluoromethyl group at position 2. The pyridin-2-amine moiety is further modified with a methyl group and a piperidin-3-yl substituent, which itself is linked to a 1-methyl-1H-1,2,4-triazole ring via a methylene bridge.
Properties
IUPAC Name |
N-methyl-N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N6/c1-23(15-13(16(17,18)19)6-3-7-20-15)12-5-4-8-25(9-12)10-14-21-11-22-24(14)2/h3,6-7,11-12H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUHKVCMVIFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several nitrogen-containing heterocycles. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Trifluoromethyl Group : All compounds except MBA236 include a trifluoromethyl group, which improves binding affinity to hydrophobic enzyme pockets and resistance to oxidative metabolism .
Piperidine vs. Piperazine : The target compound uses a piperidine ring, while MBA236 incorporates a 2-methylbenzyl-piperidine group. Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Heterocyclic Diversity: The target compound’s 1,2,4-triazole contrasts with MBA236’s indole and propynylamine groups. Triazoles are known for hydrogen-bonding capabilities, enhancing interactions with biological targets .
Molecular Weight : The target compound (405.40 g/mol) falls within the typical range for CNS drugs (<500 g/mol), unlike MBA236 (479.64 g/mol), which may have reduced bioavailability .
Research Findings and Functional Insights
- MBA236: Demonstrated dual inhibition of acetylcholinesterase (IC50 = 1.2 µM) and monoamine oxidase B (IC50 = 4.8 µM), suggesting utility in neurodegenerative diseases .
- Triazolopyrimidine Derivative () : Exhibited kinase inhibitory activity (IC50 < 100 nM) in preclinical models, attributed to its planar triazolopyrimidine core .
Preparation Methods
Direct Trifluoromethylation
The trifluoromethyl group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). For example, treatment of 2-amino-3-bromopyridine with CuCF3 in DMF at 120°C yields 3-(trifluoromethyl)pyridin-2-amine.
Key Data:
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 2-Amino-3-bromopyridine | CuCF3, DMF | 120°C, 24 h | 68% |
Reductive Amination
Alternatively, 3-(trifluoromethyl)pyridine-2-carbaldehyde undergoes reductive amination with methylamine in the presence of NaBH3CN to form the N-methyl derivative.
Functionalization of the Piperidin-3-yl Scaffold
Piperidine Ring Synthesis
Piperidin-3-yl intermediates are synthesized via Buchwald-Hartwig amination or cyclization of δ-amino ketones . A representative method involves:
-
Cyclization of N-Boc-3-aminopentanal with TsOH in toluene to form N-Boc-piperidin-3-ol .
-
Mitsunobu reaction with 1-methyl-1H-1,2,4-triazole-5-methanol to install the triazole side chain.
Reaction Conditions:
Triazole Side Chain Installation
The 1-methyl-1H-1,2,4-triazol-5-ylmethyl group is introduced via alkylation of piperidin-3-amine derivatives. For example:
-
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is condensed with piperidin-3-amine using NaBH(OAc)3 in DCE.
-
The resulting secondary amine is methylated with CH3I and K2CO3 in acetonitrile.
Final Coupling of Subunits
N-Alkylation of Pyridin-2-Amine
The piperidine-triazole intermediate is coupled with 3-(trifluoromethyl)pyridin-2-amine via Buchwald-Hartwig amination :
-
Pd2(dba)3 and Xantphos catalyze the reaction in toluene at 110°C.
Optimized Conditions:
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Solvent: Toluene
-
Temperature: 110°C, 24 h
-
Yield: 65–78%
Reductive Amination Alternative
An alternative route employs reductive amination between 3-(trifluoromethyl)pyridine-2-carbaldehyde and the piperidine-triazole amine using NaBH3CN in MeOH.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
-
HPLC: >98% purity (C18 column, 70:30 H2O/MeCN, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Pd catalyst cost | 65–78% |
| Reductive Amination | Mild conditions | Over-alkylation risk | 55–68% |
| Mitsunobu Reaction | Stereochemical control | DIAD toxicity | 72–85% |
Scale-Up Considerations and Process Optimization
Q & A
Q. Example Data :
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Trifluoromethyl at C3 | 12 nM (MAO-B inhibition) | |
| Triazole → Pyrazole | 85 nM (reduced activity) |
Methodological Insight : Use parallel synthesis and high-throughput screening to rapidly test analogs .
Advanced: How can conflicting bioassay results (e.g., enzyme vs. cell-based assays) be interpreted?
Discrepancies may arise from:
- Off-target effects : The compound may inhibit unrelated kinases in cell-based models. Validate with siRNA knockdowns or isoform-specific inhibitors .
- Membrane permeability : The trifluoromethyl group enhances logP but may reduce aqueous solubility. Measure permeability via Caco-2 assays and adjust formulations (e.g., PEGylation) .
Case Study : A piperidine-pyridine analog showed 10x higher activity in enzyme assays than in cell lines due to efflux pump interactions .
Basic: What analytical techniques are essential for purity assessment?
- HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~435) .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced: How can metabolic stability of this compound be improved for in vivo studies?
- Deuterium incorporation : Replace labile protons (e.g., piperidine CH₂) with deuterium to slow CYP450 metabolism .
- Prodrug design : Mask the amine group as a pivaloyloxymethyl ester to enhance oral bioavailability .
Data : A fluorinated analog increased half-life in rat plasma from 1.2 to 4.7 hr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
